Methyl 5-bromo-2-iodo-3-nitrobenzoate
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Overview
Description
Methyl 5-bromo-2-iodo-3-nitrobenzoate is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of bromine, iodine, and nitro functional groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-iodo-3-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by bromination and iodination to introduce the respective halogens. The reaction conditions often involve the use of strong acids and bases, as well as specific solvents to facilitate the reactions.
Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form methyl 3-nitrobenzoate.
Bromination: The nitro compound is then brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield methyl 5-bromo-3-nitrobenzoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-iodo-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Coupling: Boronic acids or esters with palladium catalysts under basic conditions.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Reduction: Formation of methyl 5-bromo-2-iodo-3-aminobenzoate.
Coupling: Formation of biaryl compounds or other coupled products.
Scientific Research Applications
Methyl 5-bromo-2-iodo-3-nitrobenzoate is used in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Potential use in the development of new drugs due to its unique functional groups that can interact with biological targets.
Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-iodo-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the halogen atoms can form halogen bonds with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-iodobenzoate: Lacks the nitro group, making it less reactive in redox reactions.
Methyl 5-bromo-3-nitrobenzoate: Lacks the iodine atom, affecting its ability to participate in halogen bonding.
Methyl 2-iodo-3-nitrobenzoate: Lacks the bromine atom, altering its reactivity in substitution reactions.
Uniqueness
Methyl 5-bromo-2-iodo-3-nitrobenzoate is unique due to the presence of both bromine and iodine atoms along with a nitro group, providing a combination of reactivity and functionality that is not found in other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
methyl 5-bromo-2-iodo-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrINO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOFEGROEWKXTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrINO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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